molecular formula C17H18O3 B15167428 Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate CAS No. 650140-16-2

Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate

Cat. No.: B15167428
CAS No.: 650140-16-2
M. Wt: 270.32 g/mol
InChI Key: FMTYJDOERSKNOP-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of hydroxyl, methyl, and phenyl groups attached to a nona-2,7-diynoate backbone, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate typically involves multi-step organic reactions. One common method includes the use of alkynylation reactions to introduce the diynoate moiety, followed by hydroxylation and methylation steps to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

    17-Octadecene-9,11-diynoic acid, 8-hydroxy-, methyl ester: Shares a similar diynoate structure but with a longer carbon chain.

    Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate: Unique due to its specific combination of functional groups and structural features.

Uniqueness: this compound stands out due to its specific arrangement of hydroxyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

650140-16-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate

InChI

InChI=1S/C17H18O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,18H,7,12,14H2,1-2H3

InChI Key

FMTYJDOERSKNOP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#CCO)(C#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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